Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-
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Overview
Description
Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl- is a chemical compound with the molecular formula C12H24O2Si2. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen atoms or organic groups. This particular compound features a 1,3-cyclohexadiene ring with two trimethylsilyloxy groups attached, making it a unique and interesting molecule for various applications in chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl- typically involves the reaction of 1,3-cyclohexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with another equivalent of trimethylsilyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl- involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reagent in various chemical reactions, including hydrosilylation and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyltris(trimethylsiloxy)silane: Another silane compound with similar properties but different structural features.
1,3-Cyclohexadiene: A related compound that lacks the trimethylsilyloxy groups.
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-: A similar compound with additional methyl groups on the cyclohexadiene ring.
Uniqueness
Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl- is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 1,3-cyclohexadiene ring and trimethylsilyloxy groups makes it particularly useful in specialized applications where other silanes may not be as effective .
Properties
CAS No. |
64557-98-8 |
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Molecular Formula |
C12H24O2Si2 |
Molecular Weight |
256.49 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilyloxycyclohexa-1,3-dien-1-yl)oxysilane |
InChI |
InChI=1S/C12H24O2Si2/c1-15(2,3)13-11-8-7-9-12(10-11)14-16(4,5)6/h8,10H,7,9H2,1-6H3 |
InChI Key |
BXWJNZZYOIMXOC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CCC1)O[Si](C)(C)C |
Origin of Product |
United States |
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